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Drug Profile and Development History

Ifenprodil is a small molecule therapeutic agent with a unique multi-target mechanism of action that has
been investigated for multiple clinical indications. Initially approved in Japan and South Korea for the
treatment of dizziness following brain ischemia at doses up to 60 mg/day, ifenprodil has more recently
been explored in clinical trials for various central nervous system and respiratory conditions [1]. The drug
represents a novel first-in-class treatment approach for several challenging conditions, with its mechanism
centered on antagonism of the GluN2B subunit of NMDA receptors [2]. Ifenprodil is considered a new
chemical entity (NCE) in major global markets despite its prior approval in some countries, potentially

allowing for extended exclusivity periods for new indications [3].

The development pathway for ifenprodil exemplifies pharmaceutical repurposing, where a drug with
established safety profile is investigated for new therapeutic applications. Clinical stage companies including
Algernon Pharmaceuticals and Seyltx have advanced ifenprodil through clinical trials for conditions ranging
from substance use disorders to chronic cough [4] [3]. Research has expanded to explore its potential in
COVID-19 treatment, with an End of Phase 2 meeting requested with the U.S. FDA in 2021 [5]. The

compound's diverse applications stem from its ability to modulate key neurological pathways involved in
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both addiction and reflexive conditions, positioning it as a promising candidate for multiple unmet medical

needs.

Comprehensive Clinical Trial Data and Outcomes

Quantitative Clinical Outcomes Across Indications

Table 1: Summary of Ifenprodil Clinical Trial Results Across Indications

. . Dose Primary Efficacy Key
Indication Trial Phase . Secondary Reference
Regimen Outcome
Outcomes
Methamphetamine  Phase 2 60 mg/d No significant effect =~ Reduced days [6] [1]
Use Disorder (Exploratory)  vs 120 on of use during
mg/d vs methamphetamine follow-up;
placebo use (primary Improved
for 84 endpoint) emotionality
days problems
subscale
scores
Idiopathic Phase 2a 20mg TID  ~40% reduction in 32% reduction  [4] [2]
Pulmonary Fibrosis cough from baseline  at 4 weeks;
Cough (p=0.001) 39.5%
reduction at
12 weeks (24-
hour counts)
Refractory Chronic  Guinea Pig 30 mg/kg 93% reduction in Dose- [4] [3]
Cough (Preclinical)  Model median cough count dependent

(p=0.036)

response; No
respiratory
depression
observed
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Ke
. . Dose Primary Efficacy >
Indication Trial Phase . Secondary Reference
Regimen Outcome
Outcomes
Alcohol Clinical Use 60 mg/d Improved alcohol Reduced [1]
Dependence (Report) for 3 use scores craving in
months case reports

The clinical development program for ifenprodil has generated mixed efficacy results across different
indications. For methamphetamine use disorder, a randomized, double-blind, placebo-controlled trial
conducted in Japan demonstrated that ifenprodil did not meet its primary endpoint of reducing
methamphetamine use during the 84-day administration period [6] [1]. However, in secondary analyses, the
120 mg/d ifenprodil group showed improvement in the number of days of methamphetamine use during the
follow-up period and in scores on the emotionality problems subscale of the Stimulant Relapse Risk Scale

(SRRS), suggesting some potential effect on emotional components of addiction [1].

In contrast, investigations for chronic cough conditions have demonstrated more consistently positive
outcomes. In patients with idiopathic pulmonary fibrosis (IPF), ifenprodil administered at 20 mg three
times daily reduced cough by approximately 40% from baseline (p=0.001) [4]. A statistical review of these
results showed geometric mean 24-hour cough counts reduced by 32% at four weeks and 39.5% at twelve
weeks compared to baseline [2]. Most impressively, recent preclinical studies in a guinea pig model of
refractory chronic cough demonstrated a remarkable 93% reduction in median cough count (p=0.036) at a

dose of 30 mg/kg, with a clear dose-dependent response observed across 1, 3, 10, and 30 mg/kg dosage
groups [4] [3].

Detailed Clinical Trial Methodologies

Table 2: Summary of Key Clinical Trial Designs for Ifenprodil

. Methamphetamine Use . . Upcoming RCC
Trial Element . . IPF Chronic Cough Trial
Disorder Trial Phase 2b (SILINDA)
Study Design  Randomized, double-blind, Open-label Phase 2a Placebo-controlled,
exploratory, dose-ranging, parallel-arm
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Trial Element

Methamphetamine Use
Disorder Trial

IPF Chronic Cough Trial

Upcoming RCC
Phase 2b (SILINDA)

Patient
Population

Dose Groups

Treatment
Duration

Primary
Endpoint

Key
Assessment
Tools

placebo-controlled, single-
center

Japanese outpatients with
methamphetamine use
disorder (DSM-5 criteria)

Placebo, 60 mg/d, 120 mg/d
(1:1:1 allocation)

84-day administration + 84-day
follow-up

Use/non-use of
methamphetamine during
administration period

Timeline Follow-back method,
Stimulant Relapse Risk Scale,
urine tests

Patients with idiopathic
pulmonary fibrosis and
chronic cough

20 mg TID

12 weeks

24-hour cough frequency

VitaloJAK cough
monitoring system, Cough
Severity VAS, Leicester
Cough Questionnaire

randomized 1:1:1:1

Approximately 240
adults with refractory
chronic cough

40 mg TID, 80 mg
TID, 120 mg TID,
placebo

12 weeks

24-hour cough
frequency at 12
weeks

VitaloJAK cough
monitoring system,
CS-VAS, LCQ

The methodological approaches across ifenpredil clinical trials have been tailored to specific indications
while maintaining rigorous standards. For the methamphetamine use disorder trial, researchers employed
a randomized, double-blind, placebo-controlled design with 1:1:1 allocation to placebo, 60 mg/day, or
120 mg/day ifenprodil groups [7] [1]. The study utilized the minimization method for randomization,
accounting for prognostic factors including sex, DSM-5 diagnostic criteria met, and recent
methamphetamine use [1]. Participants were outpatients diagnosed with methamphetamine use disorder
according to DSM-5 criteria who had used methamphetamine in the past year and were at least 20 years old

at informed consent [7].

The IPF chronic cough trial employed an open-label Phase 2a design evaluating ifenprodil at 20 mg three
times daily [2]. Assessment of cough frequency utilized the VitaloJAK cough monitoring system, which

provides objective measurement of 24-hour cough counts [2]. Additional endpoints included patient-reported
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outcomes such as the Cough Severity Visual Analog Scale (CS-VAS) and the Leicester Cough
Questionnaire (LCQ), which assess subjective cough experience and impact on quality of life, respectively
[3]. The upcoming SILINDA Phase 2b trial for refractory chronic cough has been structured based on U.S.
FDA feedback and will implement a more rigorous placebo-controlled, parallel-arm design with four
treatment arms randomized 1:1:1:1 [4] [3]. This trial will maintain the 12-week treatment duration and 24-

hour cough frequency primary endpoint, assessed using the VitaloJAK system [3].

Mechanisms of Action and Signaling Pathways

NMDA Receptor Antagonism and Neuropharmacology

Ifenprodil's primary mechanism of action involves high-affinity antagonism of NMDA receptors
containing the GluN2B subunit. Ifenprodil binds to residues located deep within the dimer interface formed
by GluN1 and GluN2B N-terminal domains (NTDs), acting as a negative allosteric modulator of receptor
function [8]. This binding occurs in the nanomeolar range (reported half-maximal inhibition of 130-340 nM
at physiological pH) and is characterized by an allesteric mechanism that does not alter single-channel
conductance but causes channel openings to become shorter and less frequent [8]. The inhibition is
incomplete and use-dependent, making ifenprodil particularly effective in conditions of excessive receptor

activation.

The GluN2B subunit demonstrates specific expression patterns in brain regions relevant to both addiction
and cough reflex pathways. Research has identified that the nucleus of the solitary tract in the medulla,
where vagal afferent neurons terminate, shows prominent GluN2B expression, positioning this receptor as a
rational target for modulating cough reflex pathways [3]. In addiction pathways, GluN2B-containing NMDA
receptors are found in brain regions associated with reward and dependence, including the cerebral
cortex, amygdala, hippocampus, and ventral tegmental area [7]. The subunit-specificity of ifenprodil may
explain its favorable side effect profile compared to non-selective NMDA receptor antagonists, as it avoids

broad inhibition of NMDA receptor functions throughout the brain [3].
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Figure 1: Ifenprodil's primary mechanism of action through allosteric antagonism of GluN2B-containing
NMDA receptors, modulating both cough reflex and addiction pathways through regulation of calcium influx

and neuronal excitability.

Additional Molecular Targets and Channel Interactions

Beyond its effects on NMDA receptors, ifenprodil demonstrates activity at several additional molecular
targets that may contribute to its therapeutic effects. The drug functions as a blocker of G protein-activated
inwardly rectifying potassium (GIRK) channels, which play a key role in the mechanism of action of
addictive substances [7] [1]. GIRK channels are activated by G protein-coupled receptors that couple with
Gai/o proteins and are important for regulating neuronal excitability [1]. Evidence suggests that alcohol can
directly open GIRK channels without participation of G protein-coupled receptors, and genetic studies

have linked GIRK channel function to susceptibility to substance dependence [1].

Ifenprodil also exhibits inhibition of the reverse Na+/Ca2+ exchanger (NCXrev), a mechanism that may

contribute to its neuroprotective properties by preventing calcium dysregulation [9]. This effect was
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demonstrated in studies where ifenprodil and ifenprodil-like NR2B-NMDAR antagonists inhibited
gramicidin- and Na+/NMDG-replacement-induced increases in cytosolic Ca2+ mediated predominantly by
NCXrev [9]. The ability to inhibit both NMDAR-mediated calcium influx and NCXrev may create a
synergistic protective effect against glutamate-induced excitotoxicity, potentially relevant to ifenprodil's
original indication for dizziness after brain ischemia [9] [1]. Additionally, ifenprodil acts as a blocker of al-
adrenergic receptors, though the clinical significance of this activity in its current investigational uses

remains less defined [1].

Primary Targets

Biological Effects

Y
Secondary Targets

]

al-Adrenergic
Receptors

Reverse Na+/Ca2+
Exchanger (NCXrev)

Click to download full resolution via product page

Figure 2: Ifenprodil's multi-target pharmacology, showing primary and secondary molecular targets

contributing to its diverse biological effects and therapeutic potential.

Safety and Tolerability Profile

Adverse Event Documentation Across Trials
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The safety profile of ifenprodil has been consistently documented across multiple clinical trials,
demonstrating generally favorable tolerability. In the methamphetamine use disorder trial, the safety of
ifenprodil was specifically confirmed in patients with methamphetamine use disorder, with no serious
adverse events reported that were attributable to the study medication [6] [1]. This is particularly noteworthy
given the vulnerable patient population and the potential for interactions with substance use. The trial
employed comprehensive safety monitoring, including regular blood tests conducted on days 0, 28, and 84
to monitor safety parameters, with primary physicians and clinical research coordinators checking for

adverse events at all visits [1].

In trials investigating ifenprodil for respiratory conditions, the safety profile has been equally reassuring.
The preclinical guinea pig citric acid challenge study demonstrated that dramatic cough suppression
occurred below the no observed adverse effect level (NOAEL) dose, with no respiratory depression
observed at any dose [4] [3]. This is a significant advantage over other antitussives like codeine and
baclofen, which can cause concerning respiratory depression [3]. The established safety profile of ifenprodil
is further supported by its existing approval in Japan and South Korea for other indications, which provides
extensive historical safety data [3]. This existing safety database potentially de-risks development for new
indications while allowing for maximum exclusivity and intellectual property protection in major markets

where it is considered a new chemical entity [3].

Comparative Safety Advantages

Ifenprodil demonstrates distinct safety advantages compared to other compounds with similar
mechanisms, particularly in the context of NMDA receptor modulation. Non-selective NMDA receptor
antagonists have been associated with dose-limiting adverse events, including psychotomimetic effects and
neurotoxicity, which are linked to the broad expression of NMDA receptors throughout the brain [3].
Ifenprodil's subunit selectivity for GluN2B-containing receptors appears to mitigate these concerns while
maintaining therapeutic efficacy for specific indications. This selective targeting approach represents a
significant advancement in NMDA receptor pharmacology, potentially enabling effective treatment without

the problematic side effect profile of earlier generation NMDA antagonists.

When compared to other GIRK channel inhibitors such as fluoxetine and paroxetine, ifenprodil
demonstrates a more favorable side effect profile [7]. Paroxetine in particular can cause several serious

adverse effects, including serotonin syndrome, neuroleptic malignant syndrome, convulsions, and severe
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liver dysfunction [7]. Ifenprodil does not appear to share these significant safety concerns, making it
potentially preferable for long-term management of conditions like substance dependence [7]. Additionally,
the lack of effect on basal respiratory rates distinguishes ifenprodil from centrally-acting antitussives like
opioids, positioning it as a potentially safer option for chronic cough patients who may require extended

treatment duration [3].

Future Research Directions and Development Status

Ongoing and Planned Clinical Trials

The clinical development program for ifenprodil continues to advance, with several planned clinical trials
building on existing evidence. The most imminent is the SILINDA Phase 2b program for refractory
chronic cough (RCC), which is expected to enroll its first patient in early 2025 [4] [3]. This trial represents a
significant step forward in ifenpredil's development, with a robust design that includes three active dose
arms (40 mg TID, 80 mg TID, and 120 mg TID) and a placebo arm in approximately 240 adults with RCC
[3]. The primary endpoint will be 24-hour cough frequency at 12 weeks, assessed using the VitaloJAK
cough monitoring system [3]. Topline data from the SILINDA study are expected at the end of 2026,

potentially paving the way for Phase 3 trials and eventual regulatory submission [4].

Beyond the SILINDA trial, researchers are evaluating potential opportunities to study ifenprodil in
additional cough indications where vagal afferent neuronal hypersensitivity plays an important role, such
as cough associated with idiopathic pulmonary fibrosis (IPF) [3]. The consistent efficacy observed across
both high and low cough count patients in earlier trials suggests ifenprodil may have broad applicability
across different cough phenotypes [3]. The company is also exploring the potential use of ifenprodil in
other neuronal hypersensitization conditions beyond cough, potentially expanding its therapeutic reach to
other disorders characterized by neurological hypersensitivity [3]. For the methamphetamine indication,
further studies would be needed to better understand the mixed results and potentially identify patient

subgroups more likely to respond.

Regulatory Status and Development Considerations
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Ifenprodil presents a unique regulatory profile that may facilitate its development path. While the drug is
approved in Japan and South Korea for dizziness after brain ischemia, it is considered a new chemical entity
(NCE) in major markets including the United States and Europe [3]. This status potentially provides
regulatory and commercial advantages, including eligibility for full patent term and data exclusivity
periods in these important markets. The extensive prior human experience with ifenprodil in approved
markets provides a substantial safety database that may support regulatory review and potentially reduce

development risks.

The clinical development strategy for ifenprodil exemplifies efficient drug repurposing, where a
compound with established safety is investigated for new disease applications [2]. This approach can
potentially accelerate development timelines and reduce overall development costs compared to novel
chemical entities. Companies advancing ifenprodil's development have engaged with regulatory agencies
including the U.S. FDA, with an End of Phase 2 meeting requested for the COVID-19 trial in 2021 [5]. The
SILINDA Phase 2b trial design was developed incorporating FDA feedback on elements including dose
selection, trial endpoints, and overall design, suggesting constructive regulatory engagement [3]. These
regulatory interactions will be critical for shaping the future development path and ultimately determining
ifenprodil's potential to address significant unmet medical needs across its spectrum of investigational

indications.

Conclusion

Ifenprodil represents a promising therapeutic agent with a unique multi-mechanistic profile that spans
NMDA receptor subunit selectivity, GIRK channel modulation, and effects on ionic exchangers. The
accumulated clinical evidence to date demonstrates a consistent safety profile across multiple patient
populations, with varying efficacy signals dependent on the specific indication. The most compelling results
have emerged in the area of chronic cough management, where substantial cough reduction has been
demonstrated in both IPF patients and preclinical models of refractory chronic cough. The upcoming
SILINDA Phase 2b trial will provide more definitive evidence regarding ifenprodil's potential in this

challenging condition.

© 2026 Smolecule. All rights reserved. 10/12 Tech Support


https://www.smolecule.com/products/s004181?utm_src=pdf-body
https://www.seyltx.com/post/seyltx-announces-positive-pre-clinical-dose-ranging-data-with-its-selective-oral-inhibitor-of-glun2b
https://www.smolecule.com/products/s004181?utm_src=pdf-body
https://www.smolecule.com/products/s004181?utm_src=pdf-body
https://smallcaps.ca/article/algernon-pharmaceuticals-present-findings-ifenprodil-study-treatment-idiopathic-pulmonary-fibrosis
https://www.smolecule.com/products/s004181?utm_src=pdf-body
https://www.algernonhealth.com/investors/news-events/news-releases/detail/32/algernon-pharmaceuticals-files-end-of-phase-2-meeting
https://www.seyltx.com/post/seyltx-announces-positive-pre-clinical-dose-ranging-data-with-its-selective-oral-inhibitor-of-glun2b
https://www.smolecule.com/products/s004181?utm_src=pdf-body
https://www.smolecule.com/products/s004181?utm_src=pdf-body
https://www.smolecule.com/products/s004181?utm_src=pdf-body
https://www.smolecule.com/products/s004181?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Ifenprodil for the treatment of methamphetamine use disorder [pmc.nchi.nlm.nih.gov]
2. Algernon Pharmaceuticals to present findings of Ifenprodil study for ... [smallcaps.ca]
3. Seyltx Announces Positive Pre-Clinical Dose-Ranging ... [seyltx.com]

4. Algernon Pharmaceuticals Reports Results of Study ... [algernonhealth.com]

5. Algernon Pharmaceuticals Files End of Phase 2 Meeting ... [algernonhealth.com]

6. Ifenprodil for the treatment of methamphetamine use disorder: An exploratory, randomized, double-

blind, placebo-controlled trial - PubMed [pubmed.ncbi.nim.nih.gov]

7. Study of effects of ifenprodil in patients with methamphetamine dependence: Protocol for an

exploratory, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nim.nih.gov]
8. Articles Ifenprodil Effects on GluN2B-Containing Glutamate ... [sciencedirect.com]
9. Ifenprodil, a NR2B-selective antagonist of NMDA receptor ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Ifenprodil in Clinical Development: Comprehensive Technical
Review of Efficacy, Safety, and Mechanisms]. Smolecule, [2026]. [Online PDF]. Available at:

[https:/www.smolecule.com/products/b004181#ifenprodil-safety-and-efficacy-clinical-trial]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Address: Ontario, CA 91761, United
Your Ultimate Destination for Small-Molecule (aka. States
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com
© 2026 Smolecule. All rights reserved. 12 /12 Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s004181?utm_src=pdf-bulk
https://www.smolecule.com/products/s004181?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

